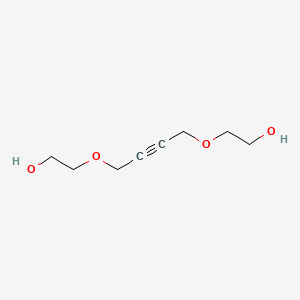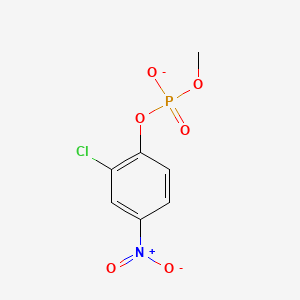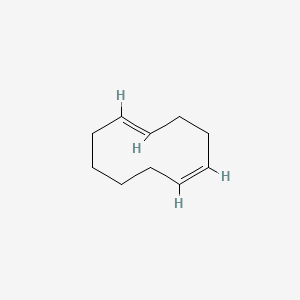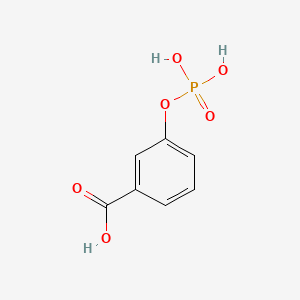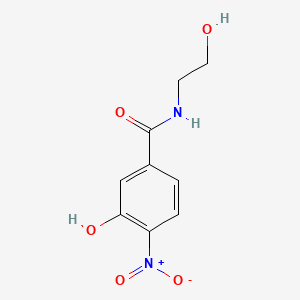
Solapalmatinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solapalmatinine is a chemical compound that belongs to the class of isoquinoline alkaloids. It is known for its diverse pharmacological properties and is found in various plant species, particularly those in the Berberidaceae family. This compound has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solapalmatinine typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis route often starts with the precursor compounds such as tetrahydroberberine. The process involves several steps, including methylation, oxidation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include methyl iodide, potassium permanganate, and acetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis in reactors. The extraction process includes solvent extraction, purification using chromatography techniques, and crystallization. Chemical synthesis on an industrial scale requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Solapalmatinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Solapalmatinine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of pharmaceuticals and as a natural dye in the textile industry.
Mechanism of Action
The mechanism of action of Solapalmatinine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, which contributes to its anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Solapalmatinine is similar to other isoquinoline alkaloids such as berberine and palmatine. it has unique properties that distinguish it from these compounds:
Berberine: While both have antimicrobial properties, this compound has shown higher efficacy in certain bacterial strains.
Palmatine: Both compounds have anti-inflammatory properties, but this compound has a broader spectrum of activity.
List of Similar Compounds
- Berberine
- Palmatine
- Jatrorrhizine
- Coptisine
This compound’s unique combination of pharmacological properties makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
17232-86-9 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



